Flusulfamide Flusulfamide Flusulfamide is a sulfonamide resulting from the formal condensation 4-chloro-3-(trifluoromethyl)benzenesulfonic acid with 2-chloro-4-nitroaniline. A fungicide, it is used to control Plasmodiophora brassicae in brassicas and Polymyxa betae in sugarbeet. It has a role as an antifungal agrochemical. It is a sulfonamide, a C-nitro compound, a member of (trifluoromethyl)benzenes, a member of monochlorobenzenes and a sulfonanilide fungicide.
Brand Name: Vulcanchem
CAS No.: 106917-52-6
VCID: VC20743242
InChI: InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C13H7Cl2F3N2O4S
Molecular Weight: 415.2 g/mol

Flusulfamide

CAS No.: 106917-52-6

Cat. No.: VC20743242

Molecular Formula: C13H7Cl2F3N2O4S

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

Flusulfamide - 106917-52-6

CAS No. 106917-52-6
Molecular Formula C13H7Cl2F3N2O4S
Molecular Weight 415.2 g/mol
IUPAC Name 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H
Standard InChI Key GNVDAZSPJWCIQZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Melting Point 170.0 °C

Chemical Identity and Properties

Flusulfamide is a sulfonamide-based fungicide with the chemical formula C₁₃H₇Cl₂F₃N₂O₄S and CAS registry number 106917-52-6. It belongs to the broader chemical class of fluorinated sulfonamides, which are known for their antimicrobial properties . The compound is formally defined as a sulfonamide resulting from the condensation of 4-chloro-3-(trifluoromethyl)benzenesulfonic acid with 2-chloro-4-nitroaniline .

Physical and Chemical Characteristics

Flusulfamide possesses distinct physicochemical properties that contribute to its stability and effectiveness as an agricultural fungicide. These properties are summarized in the following table:

PropertyValue
Molecular Weight415.17 g/mol
Melting Point168-173°C
Boiling Point498.2±55.0°C (Predicted)
Density1.675±0.06 g/cm³ (Predicted)
pKa4.74±0.10 (Predicted)
Physical StateSolid
Recommended Storage Temperature0-6°C

The compound contains several functional groups that contribute to its biological activity, including chlorine atoms, a trifluoromethyl group, and a sulfonamide linkage. These structural features play crucial roles in its interaction with target organisms and its stability in various environmental conditions .

Synthesis and Preparation Methods

Flusulfamide can be synthesized through a series of chemical reactions involving halogenated cyclohexanone, sulfite, oxalyl chloride, and 2-trifluoromethyl-4-chloroaniline. While specific industrial production methods are proprietary, the general approach involves the formation of the sulfonamide bond between appropriately substituted precursors.

Biological Activity and Mechanism of Action

Flusulfamide's primary agricultural value lies in its potent activity against specific plant pathogens, particularly those causing root diseases in important crop species.

Target Pathogens

The compound exhibits specialized activity against two significant plant pathogens:

  • Plasmodiophora brassicae - The causative agent of clubroot disease in cruciferous crops including cabbage, broccoli, and other brassicas .

  • Polymyxa betae - A soil-borne pathogen affecting sugar beet cultivation .

These pathogens cause substantial economic losses in agricultural production systems worldwide, making effective control agents like flusulfamide particularly valuable.

Molecular Mechanism

Recent research has elucidated flusulfamide's mode of action at the molecular level. Transmission electron microscopy (TEM) studies reveal that the compound suppresses the primary zoosporogenesis of Plasmodiophora brassicae resting spores during the early phase of germination . This inhibitory effect on spore germination effectively prevents the initial infection process.

Further investigations using RT-PCR analysis demonstrate that flusulfamide significantly affects gene expression during the germination of P. brassicae resting spores . Notably, immunoblot and RT-qPCR analyses have revealed that the PbCyp3 gene, which encodes an immunophilin (peptidyl-prolyl-isomerase), becomes highly expressed following flusulfamide treatment .

This unusual accumulation of PbCYP3 protein in P. brassicae resting spores immediately after treatment suggests that flusulfamide may cause aberrant folding of proteins involved in primary zoosporogenesis, thereby inhibiting the germination process . This represents a unique mechanism of action that differentiates flusulfamide from other fungicides.

Agricultural Applications

Flusulfamide has established itself as an important tool in sustainable agricultural practices, particularly in specific crop protection scenarios.

Crop Protection

The compound is primarily utilized for its effectiveness against clubroot disease in cruciferous crops. Studies have demonstrated substantial control efficacy in reducing disease incidence in Chinese cabbage and other brassicas. Its application helps maintain crop yield and quality in areas where P. brassicae infestations are problematic.

Additionally, flusulfamide is employed in sugar beet cultivation to control Polymyxa betae infections . This versatility across different crop systems enhances its value in diverse agricultural settings.

Integration with Pest Management Strategies

Flusulfamide's relatively low toxicity profile and compatibility with integrated pest management (IPM) strategies have positioned it as a valuable component in modern agricultural practices . Its specific mode of action makes it complementary to other disease management approaches, potentially reducing the risk of resistance development when used as part of a comprehensive control program.

Environmental Interactions

Understanding flusulfamide's behavior in agricultural environments is crucial for optimizing its use while minimizing potential adverse effects.

Soil Microbial Impact

Research indicates that flusulfamide may influence soil microbial biomass and enzymatic activity. Laboratory studies have associated its application with changes in soil ATP levels, which serve as indicators of microbial activity. Some investigations have noted decreases in soil ATP content over time following flusulfamide application, suggesting potential effects on soil microbial communities that warrant further investigation.

Market Analysis and Trends

The global market for flusulfamide has shown steady growth, reflecting its continued importance in agricultural pest management systems.

Market Projections

According to market research, the flusulfamide market is projected to grow from USD 100 million in 2023 to approximately USD 140.71 million by 2033, representing a compound annual growth rate (CAGR) of 5% during this period . This growth trajectory reflects increasing demand across various agricultural sectors.

Market Drivers

Several factors contribute to the expanding market for flusulfamide:

  • Increasing global population and growing demand for food security, driving the adoption of effective fungicide solutions .

  • Rising emphasis on enhancing agricultural productivity through improved disease management.

  • Growing focus on sustainable and eco-friendly crop protection solutions that minimize environmental impact while maximizing effectiveness .

  • Flusulfamide's broad-spectrum control of fungal diseases makes it increasingly attractive to agricultural professionals seeking reliable crop protection options .

Comparative Analysis

When evaluated against other fungicidal compounds, flusulfamide demonstrates several distinctive characteristics that influence its position in the agricultural chemical market.

Advantages Over Alternative Treatments

Flusulfamide's specific mechanism of inhibiting spore germination in P. brassicae provides a targeted approach to clubroot disease management that may offer advantages over broader-spectrum fungicides in certain applications . Its effectiveness against this particularly challenging pathogen has made it a specialized tool in cruciferous crop production.

The compound's unique molecular interactions with pathogen proteins involved in zoosporogenesis represent a mechanism distinct from many conventional fungicides, potentially offering an alternative control strategy in resistance management programs .

Future Research Directions

Several promising avenues for further investigation could enhance our understanding and application of flusulfamide.

Optimizing Application Strategies

Research into application timing, dosage, and delivery methods could improve flusulfamide's efficacy while minimizing environmental impacts. Investigations into soil persistence and mobility would provide valuable information for developing more precise application guidelines.

Resistance Management

As with all pest control compounds, monitoring for potential resistance development remains important. Studies exploring the genetic basis of sensitivity to flusulfamide in target pathogens could inform proactive resistance management strategies.

Molecular Mechanisms

Further elucidation of flusulfamide's interactions with the PbCyp3 gene product and its effects on protein folding could provide deeper insights into its mode of action . This fundamental research might also reveal additional applications or guide the development of related compounds with improved properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator